2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)
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Overview
Description
2,4,6-Trinitrophenol–3,6,8-trimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of two distinct chemical entities: 2,4,6-Trinitrophenol and 3,6,8-trimethylbenzo[g]isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process results in the formation of the highly nitrated phenol derivative .
For the synthesis of 3,6,8-trimethylbenzo[g]isoquinoline, a multi-step process is usually employed. This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes, often using continuous flow reactors to ensure safety and efficiency. The production of 3,6,8-trimethylbenzo[g]isoquinoline on an industrial scale may involve catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: Electrophilic substitution reactions, particularly in the aromatic ring, due to the electron-withdrawing nature of the nitro groups.
3,6,8-trimethylbenzo[g]isoquinoline can participate in:
Oxidation: Oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Tin and hydrochloric acid.
Oxidation of 3,6,8-trimethylbenzo[g]isoquinoline: Potassium permanganate or chromium trioxide
Major Products
Reduction of 2,4,6-Trinitrophenol: 2,4,6-triaminophenol.
Oxidation of 3,6,8-trimethylbenzo[g]isoquinoline: Corresponding quinones
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its highly nitrated structure.
3,6,8-trimethylbenzo[g]isoquinoline finds applications in:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs).
Photonics: In the development of photonic materials.
Mechanism of Action
The mechanism of action for 2,4,6-Trinitrophenol involves its ability to undergo rapid exothermic decomposition, releasing gases and energy, which is the basis for its use as an explosive .
For 3,6,8-trimethylbenzo[g]isoquinoline, its mechanism of action in electronic applications involves its ability to transport charge and emit light when subjected to an electric field .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitrated aromatic structure.
Anthracene: A polycyclic aromatic hydrocarbon similar to 3,6,8-trimethylbenzo[g]isoquinoline but without the methyl groups
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it distinct from other nitrated phenols. 3,6,8-trimethylbenzo[g]isoquinoline’s uniqueness lies in its specific methylation pattern, which imparts unique electronic properties .
Properties
CAS No. |
61171-24-2 |
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Molecular Formula |
C22H18N4O7 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3,6,8-trimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H15N.C6H3N3O7/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,1-3H3;1-2,10H |
InChI Key |
ISIXZRUWTADQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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